molecular formula C14H19NO4 B4964515 3,5-DIMETHOXY-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE

3,5-DIMETHOXY-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE

Cat. No.: B4964515
M. Wt: 265.30 g/mol
InChI Key: ILJONPJZHPFFMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-DIMETHOXY-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE: is a synthetic organic compound belonging to the benzamide class. Benzamides are known for their diverse applications in medicinal chemistry, industrial processes, and biological research. This compound is characterized by the presence of two methoxy groups at the 3 and 5 positions on the benzene ring, and an oxolan-2-ylmethyl group attached to the nitrogen atom of the amide functional group .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-DIMETHOXY-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE typically involves the reaction of 3,5-dimethoxybenzoic acid with oxolan-2-ylmethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3,5-DIMETHOXY-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3,5-DIMETHOXY-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It is also employed in the development of new diagnostic tools and therapeutic agents .

Medicine: Its structural features make it a candidate for the design of inhibitors or modulators of biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of 3,5-DIMETHOXY-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or modulating its function. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison: 3,5-DIMETHOXY-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE is unique due to the presence of both methoxy groups and the oxolan-2-ylmethyl group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable tool in various research and industrial applications .

Properties

IUPAC Name

3,5-dimethoxy-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-17-12-6-10(7-13(8-12)18-2)14(16)15-9-11-4-3-5-19-11/h6-8,11H,3-5,9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJONPJZHPFFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCC2CCCO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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